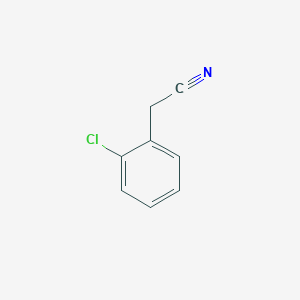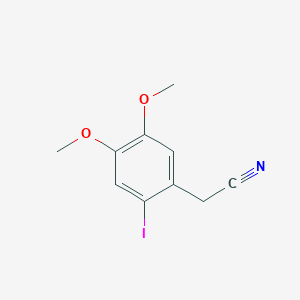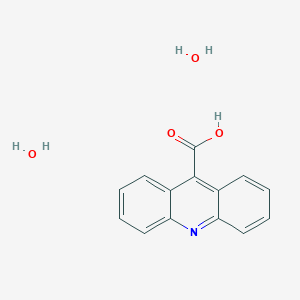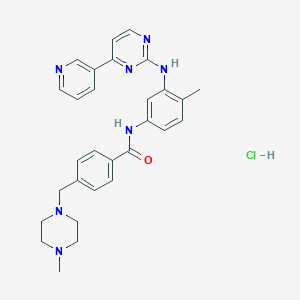
11-cis-3-Hydroxyretinal
Übersicht
Beschreibung
11-cis-3-Hydroxyretinal is a chemical compound with the molecular formula C20H28O2 . It is a derivative of 11-cis-retinal, which is almost always used as a chromophore in all three domains of life . The this compound binds to the opsin to form rhodopsin (Rh) .
Synthesis Analysis
The regeneration of 11-cis-retinal, the universal chromophore of the vertebrate retina, is a complex process involving photoreceptors and adjacent retinal pigment epithelial cells (RPE) . In the dark, enzymatically catalyzed isomerization processes are relied upon by pigments that employ c-opsins . De novo synthesis of chromophore from carotenoids begins with cleavage of zeaxanthin, catalyzed by the neither inactivation nor afterpotential B (NinaB) gene product β,β′-carotene-15,15′-oxygenase, now called isomerooxygenase, which generates 3-OH-all-trans-retinal and 3-OH-11-cis-retinal .
Molecular Structure Analysis
The molecular structure of this compound is a derivative of 11-cis-retinal, substituted at position 3 on the cyclohexenyl ring by a hydroxy group .
Chemical Reactions Analysis
In the presence of light, this compound undergoes a cis-to-trans isomerization of the chromophore . This isomerization is a key event because the change in shape of the chromophore is transmitted to the opsin, causing it to change its conformation and to interact with a G protein downstream in a signal transduction pathway .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 300.435 Da . It has a density of 1.0±0.0 g/cm³, a boiling point of 462.3±0.0 °C at 760 mmHg, and a flash point of 196.7±0.0 °C . It has 2 H bond acceptors, 1 H bond donor, and 6 freely rotating bonds . Its LogP is 4.71 .
Wissenschaftliche Forschungsanwendungen
Chromophore in Visual Pigments
11-cis-3-Hydroxyretinal plays a significant role as a chromophore in visual pigments. Research on Drosophila melanogaster (fruit fly) revealed that this compound forms in the dark and does not require light for its formation, suggesting an intrinsic this compound forming system within these organisms (Seki et al., 1986). Similarly, studies in insects like butterflies demonstrate a light-dependent metabolic pathway for 3-hydroxyretinoids, including this compound, highlighting its importance in the visual processes of these species (Shimazaki & Eguchi, 2004).
Role in Insect Vision
The presence and synthesis of this compound in various insects' eyes have been extensively studied. It has been found in the heads of insects from multiple genera, indicating its widespread role across different insect species. This compound is integral to the functioning of insect visual systems, serving as a key chromophore in their visual pigments (Goldsmith et al., 1986). Another study on Drosophila melanogaster indicates the dependency of 3-hydroxyretinal biogenesis on light and vitamin A derivatives, further emphasizing its role in insect vision (Isono et al., 1988).
Synthesis and Identification
The synthesis and characterization of this compound have been crucial in understanding its role in visual systems. Advanced techniques like high-performance liquid chromatography have been used for the simultaneous separation and identification of its isomers, which are vital for detailed studies in visual biochemistry (Ito et al., 1988).
Visual Cycle Inhibition
This compound is also significant in the context of visual cycle inhibition. Studies on the role of specific compounds in inhibiting the visual cycle, including the conversion processes involving 11-cis-retinal, highlight its importance in both physiological and pathological states of vision (Golczak et al., 2008).
Chromophore Biogenesis
Research on Drosophila ninaG Oxidoreductase has shown that 11-cis-3-Hydroxyretinol is a critical intermediate required for chromophore biogenesis in Drosophila. This insight provides a deeper understanding of the molecular processes underlying vision in these insects (Ahmad et al., 2006).
Wirkmechanismus
The mechanism of action of 11-cis-3-Hydroxyretinal involves binding to the opsin to form rhodopsin (Rh) . Upon absorption of light, this compound photoisomerizes to all-trans-3-Hydroxyretinal, triggering the phototransduction process through a G-protein cascade, ultimately leading to neuronal signaling .
Safety and Hazards
Eigenschaften
IUPAC Name |
(2E,4Z,6E,8E)-9-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-15(7-6-8-16(2)11-12-21)9-10-19-17(3)13-18(22)14-20(19,4)5/h6-12,18,22H,13-14H2,1-5H3/b8-6-,10-9+,15-7+,16-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRQNCDEPWLQRO-SKVGZCNQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C/C=C\C(=C\C=O)\C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10554347 | |
| Record name | (11cis)-3-Hydroxyretinal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10554347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102918-00-3 | |
| Record name | (11cis)-3-Hydroxyretinal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10554347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



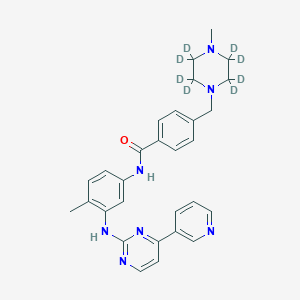

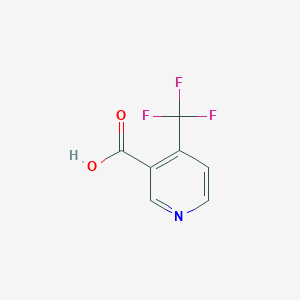

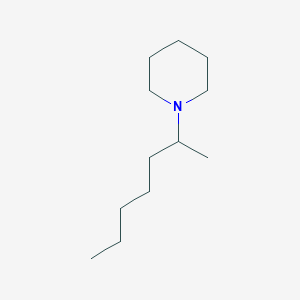
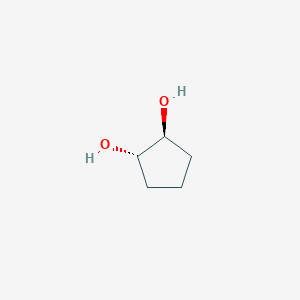

![1-(2-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128439.png)

